6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol
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Overview
Description
6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol is a synthetic organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes.
Introduction of the Isopropylaminomethyl Group: This step may involve reductive amination using isopropylamine and a suitable reducing agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzofurans.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol would depend on its specific biological target. Generally, benzofurans can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-2-benzofuranmethanol: Lacks the isopropylaminomethyl group.
Alpha-(isopropylaminomethyl)-2-benzofuranmethanol: Lacks the methyl groups at the 6 and 7 positions.
Uniqueness
6,7-Dimethyl-alpha-(isopropylaminomethyl)-2-benzofuranmethanol is unique due to the presence of both the isopropylaminomethyl group and the methyl groups at the 6 and 7 positions, which may confer distinct chemical and biological properties.
Properties
CAS No. |
14047-00-8 |
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Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
1-(6,7-dimethyl-1-benzofuran-2-yl)-2-(propan-2-ylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-9(2)16-8-13(17)14-7-12-6-5-10(3)11(4)15(12)18-14;/h5-7,9,13,16-17H,8H2,1-4H3;1H |
InChI Key |
FRROHJREDWNRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(O2)C(CNC(C)C)O)C.Cl |
Origin of Product |
United States |
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